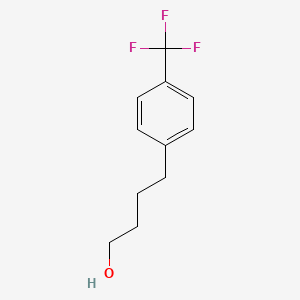

4-(4-(Trifluoromethyl)phenyl)butan-1-ol

Description

Significance of Trifluoromethyl Groups in Modern Organic Synthesis and Material Science

The trifluoromethyl group (-CF3) is a small, yet remarkably powerful, functional group that imparts unique and highly desirable properties to organic molecules. mdpi.com Its significance stems from a combination of strong electron-withdrawing effects, high electronegativity, and metabolic stability. mdpi.comwikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, which makes the trifluoromethyl group highly resistant to metabolic degradation—a crucial attribute in drug design. mdpi.com

In medicinal chemistry, the -CF3 group is often introduced to enhance a drug candidate's efficacy. It can increase lipophilicity, which aids in the molecule's ability to cross cell membranes, and can improve binding affinity to biological targets through favorable electrostatic interactions. mdpi.combohrium.com The trifluoromethyl group is frequently used as a bioisostere for methyl and chloro groups, allowing chemists to fine-tune the steric and electronic profile of a molecule to optimize its pharmacological activity. wikipedia.org Notable pharmaceuticals containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

In material science, the introduction of trifluoromethyl groups can significantly alter the properties of polymers, liquid crystals, and other organic materials. mdpi.comtaylorandfrancis.com These groups can enhance thermal stability, influence self-assembly and packing in liquid crystals, and modify the electronic properties of organic conductors. taylorandfrancis.comgoogle.com

Table 1: Key Properties of the Trifluoromethyl Group

| Property | Description | Impact on Molecular Properties |

| Electron-Withdrawing Nature | The three highly electronegative fluorine atoms pull electron density away from the rest of the molecule. mdpi.com | Alters the acidity/basicity of nearby functional groups and influences reaction mechanisms. wikipedia.org |

| Lipophilicity | The -CF3 group increases the molecule's affinity for nonpolar environments. nih.govmdpi.com | Enhances membrane permeability and can improve absorption of drug candidates. mdpi.com |

| Metabolic Stability | The high strength of the C-F bond makes the -CF3 group resistant to enzymatic degradation. mdpi.com | Increases the half-life of pharmaceuticals in the body. mdpi.com |

| Bioisosterism | It can sterically and electronically mimic other functional groups like methyl (-CH3) or chlorine (Cl). wikipedia.org | Allows for the strategic modification of lead compounds to improve their drug-like properties. wikipedia.org |

Overview of Butanol Derivatives in Synthetic Organic Chemistry

Butanol and its isomers are four-carbon alcohols that serve as versatile intermediates and solvents in the chemical industry. nih.govyoutube.com Butan-1-ol, a primary alcohol, is particularly important as a precursor for a wide range of chemical transformations. chemcess.com The hydroxyl (-OH) group is a reactive site that can readily undergo oxidation to form butyraldehyde (B50154) or butyric acid, or participate in esterification reactions to produce butyl esters, which are common solvents and flavoring agents. chemcess.com

The butanol carbon chain can be incorporated into larger molecules through various synthetic routes, including Grignard reactions and Friedel-Crafts alkylations. google.comgoogle.com Butanol derivatives are key components in the manufacture of plastics, polymers, and pharmaceuticals. chemcess.comnih.gov For instance, 1,4-butanediol (B3395766) is a crucial monomer in the production of polyurethanes and tetrahydrofuran (B95107) (THF), an important industrial solvent. wikipedia.org The flexibility and reactivity of the butanol scaffold make it a fundamental building block for constructing more complex molecular architectures. chemicalbook.com

Table 2: Common Butanol Derivatives and Their Applications

| Compound | Chemical Formula | Key Applications |

| n-Butanol (Butan-1-ol) | C4H9OH | Solvent, chemical intermediate, production of butyl acrylate (B77674). nih.gov |

| iso-Butanol | (CH3)2CHCH2OH | Solvent, precursor to isobutyl esters. nih.gov |

| sec-Butanol | CH3CH(OH)CH2CH3 | Solvent, precursor to methyl ethyl ketone (MEK). |

| tert-Butanol | (CH3)3COH | Solvent, gasoline additive, chemical intermediate. nih.gov |

| 1,4-Butanediol | HO(CH2)4OH | Production of tetrahydrofuran (THF), polyurethanes, and plastics. wikipedia.org |

Strategic Positioning of 4-(4-(Trifluoromethyl)phenyl)butan-1-ol within Contemporary Chemical Research

The compound this compound is strategically positioned as a valuable building block in the fields of medicinal chemistry and material science. Its molecular architecture thoughtfully combines the property-enhancing features of a trifluoromethylated phenyl ring with the synthetic versatility of a butanol chain.

The 4-(trifluoromethyl)phenyl moiety acts as a robust pharmacophore, capable of imparting increased metabolic stability and lipophilicity to any larger molecule it is incorporated into. nih.govmdpi.com This makes it an attractive starting point for the synthesis of novel drug candidates. The butan-1-ol portion of the molecule provides a flexible four-carbon linker that can appropriately position the phenyl group for optimal interaction with a biological target. Furthermore, the primary hydroxyl group serves as a convenient chemical handle for further elaboration, allowing for the attachment of other functional groups or molecular fragments through well-established reactions like esterification or etherification.

In the context of material science, this compound could serve as a precursor to specialized monomers for fluorinated polymers or as a component in the synthesis of novel liquid crystals. The trifluoromethyl group would be expected to enhance the thermal and chemical stability of such materials, while the phenylbutanol scaffold provides a defined structural element.

While specific research on this particular isomer is not extensively documented in publicly available literature, its structure suggests significant potential as an intermediate for creating complex molecules with tailored properties for a wide range of applications.

Structure

3D Structure

Properties

Molecular Formula |

C11H13F3O |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]butan-1-ol |

InChI |

InChI=1S/C11H13F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-7,15H,1-3,8H2 |

InChI Key |

KEHDLOMFYWIAKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCO)C(F)(F)F |

Origin of Product |

United States |

Synthesis Methodologies for 4 4 Trifluoromethyl Phenyl Butan 1 Ol

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the introduction of a trifluoromethyl (CF3) group directly onto a precursor molecule. This can be a powerful and efficient method for accessing trifluoromethylated compounds.

Introduction of the Trifluoromethyl Moiety into Precursor Structures

The introduction of a trifluoromethyl group onto an aromatic ring is a key step in many synthetic routes to 4-(4-(trifluoromethyl)phenyl)butan-1-ol. This can be achieved through various methods, including radical, nucleophilic, and electrophilic trifluoromethylation reactions. beilstein-journals.org Radical trifluoromethylation, for instance, can be accomplished using reagents that generate trifluoromethyl radicals, such as trifluoromethyl iodide or certain peroxides. beilstein-journals.org These radicals can then react with aromatic precursors.

Recent advancements have focused on developing milder and more selective methods. Photosensitized direct C-H trifluoromethylation offers a promising approach, allowing for the reaction to proceed under mild conditions. nih.govbeilstein-journals.org This method often utilizes a photosensitizer that, upon absorbing light, can facilitate the generation of trifluoromethyl radicals. beilstein-journals.org

Reagent-Based Trifluoromethylation Techniques (e.g., trifluoromethyltrimethylsilane)

A widely used reagent for introducing the trifluoromethyl group is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent. acs.org This reagent, in the presence of a suitable initiator or catalyst, can deliver the CF3 group to a variety of substrates, including aromatic compounds. acs.orgmdpi.com The reaction typically proceeds via a nucleophilic trifluoromethylation mechanism.

Other notable trifluoromethylating agents include S-(Trifluoromethyl)diarylsulfonium salts and hypervalent iodine–CF3 reagents. beilstein-journals.org These electrophilic trifluoromethylating reagents can react with nucleophilic aromatic precursors. beilstein-journals.org The choice of reagent often depends on the specific substrate and desired reaction conditions.

| Reagent Class | Example Reagent | Reaction Type |

| Radical Source | Trifluoromethyl Iodide | Radical |

| Nucleophilic CF3 Source | Trifluoromethyltrimethylsilane (TMSCF3) | Nucleophilic |

| Electrophilic CF3 Source | S-(Trifluoromethyl)diphenylsulfonium triflate | Electrophilic |

Alkylation-Based Synthetic Routes

Alkylation reactions, particularly Friedel-Crafts alkylation, provide a classical yet effective method for constructing the carbon skeleton of this compound.

Friedel-Crafts Alkylation Techniques for Aromatic Systems

Friedel-Crafts alkylation involves the reaction of an alkyl halide or alcohol with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or a strong protic acid like sulfuric acid. miracosta.educhegg.comcerritos.edu In the context of synthesizing the target molecule, this could involve reacting a suitable four-carbon chain electrophile with (trifluoromethyl)benzene.

For instance, a precursor like 4-chloro-1-butanol (B43188) or a related electrophile could be reacted with (trifluoromethyl)benzene. The Lewis acid activates the electrophile, facilitating its attack on the electron-rich aromatic ring. miracosta.educerritos.edu Intramolecular Friedel-Crafts reactions can also be employed, where a molecule containing both the aromatic ring and the alkylating chain cyclizes to form a new ring system. masterorganicchemistry.com While not directly forming the target compound, this highlights the versatility of the reaction. One of the challenges in Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkylated product is often more reactive than the starting material. miracosta.edu

Reductive and Hydrolytic Pathways

Final steps in the synthesis of this compound often involve reduction or hydrolysis to unmask the primary alcohol functionality.

Hydrolysis of Ester Precursors to Yield Alcohol Functionality

A common strategy involves the synthesis of an ester precursor, such as a 4-(4-(trifluoromethyl)phenyl)butanoate derivative, which is then hydrolyzed to the desired alcohol. This approach is advantageous as esters are often stable intermediates that can be purified readily.

The hydrolysis can be carried out under either acidic or basic conditions. For example, a procedure using sodium hydroxide (B78521) in a water-methanol mixture has been shown to effectively hydrolyze fluorotelomer alcohol (FTOH) esters to the corresponding free alcohols. researchgate.net Similarly, a patent describes the synthesis of 4,4,4-trifluoro-1-butanol (B1295206) through the hydrolysis of a 1-benzyloxy-trifluoro-substituted alkyl precursor. google.com Another method involves the reduction of a carboxylic acid or its ester to the alcohol using a reducing agent like lithium aluminum hydride. chemicalbook.com

| Precursor Functional Group | Reagent/Condition | Product Functional Group |

| Ester | Acid or Base (e.g., NaOH) | Alcohol |

| Carboxylic Acid | Reducing Agent (e.g., LiAlH4) | Alcohol |

| Benzyloxy Ether | Hydrolysis | Alcohol |

Reduction of Ketonic Intermediates (e.g., 4-(4-(Trifluoromethyl)phenyl)butan-2-one)

The reduction of a ketone to an alcohol is a cornerstone of organic synthesis and a primary route for preparing the target compound's structural analogs. In this context, the precursor, 4-(4-(trifluoromethyl)phenyl)butan-2-one, serves as a key intermediate. bldpharm.com The conversion of this ketonic intermediate to the corresponding alcohol involves the addition of a hydride (H⁻) to the carbonyl carbon.

The choice of reducing agent is critical and influences the reaction's efficiency and selectivity. Standard laboratory reducing agents are typically metal hydrides.

Common Reducing Agents for Ketones:

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol (B145695). It is effective for reducing ketones and aldehydes without affecting less reactive functional groups like esters or amides.

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing ketones, aldehydes, esters, carboxylic acids, and amides. chemicalbook.commdpi.com Due to its high reactivity, it is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and requires careful handling.

The reduction process involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ketone. This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide and yield the alcohol. The loss of an oxygen atom from the ketone signifies a reduction has occurred. reddit.com

| Reducing Agent | Typical Solvent | Selectivity | Key Characteristics |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High (Reduces aldehydes and ketones) | Safer and easier to handle than LiAlH₄. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Low (Reduces most carbonyl compounds) | Highly reactive; reacts violently with water. chemicalbook.com |

Reduction of Related Fluorinated Esters

An alternative synthetic pathway to this compound involves the reduction of a corresponding fluorinated ester, such as ethyl 4-(4-(trifluoromethyl)phenyl)butanoate. This method is particularly useful for producing primary alcohols. Unlike the reduction of ketones, which requires one equivalent of hydride, the reduction of an ester to an alcohol is a more extensive transformation that requires two equivalents of hydride.

The reaction proceeds via an aldehyde intermediate, which is immediately reduced to the primary alcohol. Because of the high reactivity of the intermediate aldehyde towards the reducing agent, it is typically not isolated.

Key Reducing Agents for Esters:

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for reducing esters to primary alcohols. chemicalbook.com Its potent nature ensures the complete reduction of the ester functional group.

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvents, though this is less common than using LiAlH₄.

A patent for a similar compound, 4,4,4-trifluoro-1-butanol, describes its synthesis through the reduction of 4,4,4-trifluoro-butyric acid ethyl ester using sodium borohydride in the presence of calcium chloride or with lithium aluminum hydride. google.com Another method involves reacting ethyl trifluoroacetate (B77799) with a Grignard reagent to form a ketone intermediate, which is then reduced and hydrolyzed. google.comchemicalbook.com

| Ester Precursor (Example) | Reducing Agent | Product | Reaction Conditions |

|---|---|---|---|

| Ethyl 4-(4-(trifluoromethyl)phenyl)butanoate | Lithium Aluminum Hydride (LiAlH₄) | This compound | Aprotic solvent (e.g., THF), followed by aqueous workup. |

| Ethyl trifluoroacetate | Grignard reagent, then reduction | 4,4,4-trifluoro-1-butanol | Multi-step process involving ketone formation and subsequent reduction. google.comchemicalbook.com |

Catalytic Approaches in the Synthesis of Fluorinated Alcohols

Catalytic methods represent a significant advancement in chemical synthesis, offering more efficient and environmentally benign pathways. In the context of producing fluorinated alcohols, catalysis plays a vital role, particularly in the formation of the carbon-fluorine bond and in promoting greener synthetic routes.

Metal-Catalyzed Processes for Carbon-Fluorine Bond Formation

The introduction of fluorine into organic molecules is a critical step in the synthesis of compounds like this compound. Transition-metal-catalyzed reactions have become indispensable for forming carbon-fluorine (C-F) bonds, a process that can be challenging due to the high electronegativity of fluorine. uiowa.edumdpi.com These methods are often employed to create the fluorinated aromatic precursors needed for subsequent reactions.

Several transition metals have been shown to be effective catalysts for fluorination reactions:

Palladium (Pd): Palladium catalysts are widely used for various cross-coupling reactions to form C-F bonds. beilstein-journals.org For instance, Pd-catalyzed fluorination of aryl triflates or chlorides can introduce fluorine onto an aromatic ring. nih.govconicet.gov.ar

Nickel (Ni): Nickel complexes can catalyze the coupling of Grignard reagents with fluoro-aromatics, providing an efficient method for defluorinative coupling reactions. mdpi.com

Silver (Ag): Silver catalysts have been used in decarboxylative fluorination of aliphatic carboxylic acids and in the fluorination of arylstannane derivatives. beilstein-journals.org

These catalytic processes often involve either nucleophilic or electrophilic fluorinating agents. harvard.edu The development of these methods allows for the selective and efficient formation of C-F bonds, which is fundamental for accessing a wide range of fluorinated compounds. uiowa.edursc.org

| Metal Catalyst | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Palladium (Pd) | C-H Fluorination, Cross-Coupling | Fluorination of arenes and allylic chlorides. | beilstein-journals.orgnih.gov |

| Nickel (Ni) | Defluorinative Coupling | Coupling of Grignard reagents with N-heterocyclic aryl fluorides. | mdpi.com |

| Silver (Ag) | Decarboxylative Fluorination | Fluorination of aliphatic carboxylic acids. | beilstein-journals.org |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles are increasingly important in the synthesis of fluorinated compounds, which traditionally can involve hazardous reagents and significant waste. numberanalytics.com

Key green chemistry principles applicable to the synthesis of fluorinated alcohols include:

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. yale.eduacs.org The metal-catalyzed processes described in the previous section are a prime example.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, like certain catalytic hydrogenations, are preferred over reductions that use stoichiometric metal hydrides, which generate significant inorganic waste. acs.org

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary whenever possible and innocuous when used. yale.edu

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as these steps require additional reagents and generate waste. yale.eduacs.org

Applying these principles can lead to more sustainable and cost-effective synthetic routes. For example, developing catalytic reductions that can directly convert a fluorinated ester or ketone to the desired alcohol using a benign reductant like molecular hydrogen (H₂) would represent a significant green advancement over traditional metal hydride reductions. acs.org

| Green Chemistry Principle | Application in Fluorinated Alcohol Synthesis | Example |

|---|---|---|

| Catalysis | Reduces waste by using small amounts of reusable catalysts instead of stoichiometric reagents. | Using a Pd catalyst for C-F bond formation instead of a multi-step classical method. beilstein-journals.orgyale.edu |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product. | Catalytic hydrogenation has a 100% atom economy, while reduction with NaBH₄ is less atom-economical. acs.org |

| Safer Solvents | Reduces environmental impact and improves safety by avoiding hazardous solvents. | Using water or ethanol as a solvent where possible, instead of chlorinated solvents. researchgate.net |

| Reduce Derivatives | Simplifies synthesis and reduces waste by avoiding protection/deprotection steps. | Using enzymes that can selectively react at one site on a molecule, avoiding the need for protecting groups. acs.org |

Chemical Reactivity and Transformation Pathways of 4 4 Trifluoromethyl Phenyl Butan 1 Ol

Transformations of the Hydroxyl Functional Group

The primary alcohol functional group is a key site for chemical modification, allowing for both oxidation to carbonyl compounds and complete reduction to the corresponding hydrocarbon.

Oxidation Reactions to Corresponding Carbonyl Compounds

The primary alcohol group of 4-(4-(trifluoromethyl)phenyl)butan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The trifluoromethyl group is highly resistant to oxidation and remains intact during these transformations.

Partial Oxidation to an Aldehyde: Selective oxidation to the corresponding aldehyde, 4-(4-(trifluoromethyl)phenyl)butanal, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation. organic-chemistry.org PCC, typically used in a solvent like dichloromethane (B109758) (CH₂Cl₂), can convert primary alcohols to aldehydes efficiently. organic-chemistry.org Another modern and often preferred reagent is the Dess-Martin Periodinane (DMP), which offers advantages like neutral pH conditions and generally high yields. organic-chemistry.org

Full Oxidation to a Carboxylic Acid: Stronger oxidizing agents are employed for the complete oxidation of the primary alcohol to 4-(4-(trifluoromethyl)phenyl)butanoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in the presence of aqueous sulfuric acid (H₂SO₄), often referred to as the Jones reagent. google.comnih.gov To ensure the reaction proceeds to the carboxylic acid, the reaction is typically performed with an excess of the oxidizing agent and often under heating under reflux conditions. nih.gov This prevents the intermediate aldehyde from being isolated. google.com

Table 1: Oxidation Reactions of the Hydroxyl Group

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 4-(4-(Trifluoromethyl)phenyl)butanal | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature |

| 4-(4-(Trifluoromethyl)phenyl)butanal | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |

| 4-(4-(Trifluoromethyl)phenyl)butanoic acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux |

| 4-(4-(Trifluoromethyl)phenyl)butanoic acid | Potassium Permanganate (KMnO₄) | Basic solution, then acid workup |

Reduction to Saturated Hydrocarbon Analogs

The complete removal of the hydroxyl group from this compound to yield the saturated hydrocarbon analog, 1-butyl-4-(trifluoromethyl)benzene, is a deoxygenation reaction. This transformation cannot be achieved by simple hydrogenation and requires specific multi-step or catalytic methods.

One common strategy is a two-step process. The alcohol is first converted into a better leaving group, such as a tosylate ester by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then reduced with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).

Another powerful method is the Barton-McCombie deoxygenation. wikipedia.org This radical-based reaction involves converting the alcohol into a thiocarbonyl derivative, typically a xanthate. youtube.comlibretexts.org The xanthate is formed by treating the alcohol with a base (e.g., sodium hydride, NaH), followed by carbon disulfide (CS₂), and then methyl iodide (CH₃I). youtube.com The resulting xanthate is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, most commonly tributyltin hydride (Bu₃SnH), to produce the alkane. wikipedia.orgyoutube.com

Modern catalytic methods have also been developed. Ionic hydrogenation using a trialkylsilane, such as triethylsilane (Et₃SiH), in the presence of a strong protic or Lewis acid can effectively reduce benzylic-type alcohols to the corresponding alkanes. gelest.com For primary alcohols, more robust systems may be required. For instance, a cobalt-pincer complex has been shown to catalyze the deoxygenation of primary alcohols using diethylsilane (B7801327) as the reductant. acs.org

Table 2: Deoxygenation (Reduction) of the Hydroxyl Group

| Method | Key Reagents | Intermediate |

|---|

Reactivity Profile of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is known for its high stability and significant electronic influence on the molecule.

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly robust and resistant to nucleophilic attack. The carbon-fluorine bond is exceptionally strong, and direct displacement of a fluoride (B91410) ion via an Sₙ2-type mechanism is not a feasible pathway. However, transformations of the CF₃ group are possible under specific conditions, often involving radical or organometallic intermediates rather than direct nucleophilic substitution on the trifluoromethyl carbon itself. wikipedia.orgyoutube.com

For example, reductive defluorination can be achieved. Recent advances in photoredox catalysis have enabled the selective activation of a single C-F bond in trifluoromethylarenes through the formation of a radical anion intermediate. organic-chemistry.org This allows for subsequent reactions, such as hydrodefluorination (replacement of F with H) or defluoroalkylation. organic-chemistry.org While direct substitution by common nucleophiles is rare, reactions with potent nucleophiles like sodium amide have been shown in some activated systems to lead to complex rearrangements and substitutions, though these are not general transformations. wikipedia.org

Influence of the Trifluoromethyl Group on Molecular Electronic Properties

The trifluoromethyl group exerts a powerful influence on the electronic properties of the molecule, primarily through a strong electron-withdrawing inductive effect (-I effect). acs.org This is due to the high electronegativity of the three fluorine atoms. The CF₃ group is one of the strongest electron-withdrawing groups used in organic chemistry. acs.org

This strong inductive withdrawal of electron density has several key consequences:

Aromatic Ring Deactivation: The CF₃ group significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by making the ring electron-poor and thus less nucleophilic. chegg.com

Increased Acidity of Proximal Protons: It can increase the acidity of protons on adjacent carbons, although this effect is less pronounced for the butanol chain in this specific molecule.

Stabilization of Negative Charge: The group can stabilize adjacent negative charges, which is a key factor in its directing effects during nucleophilic aromatic substitution on aryl halides.

Unlike groups with lone pairs (like -OH or -OCH₃), the CF₃ group has no electron-donating resonance effect (+M effect) to counteract its powerful inductive pull. Its electronic parameters (e.g., Hammett constant σ_m = 0.43) quantify it as a strong meta-directing deactivator. nih.gov

Aromatic Ring Functionalization Reactions

Functionalization of the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution (SEAr), with the outcome dictated by the competing electronic effects of the two substituents: the trifluoromethyl group and the 4-hydroxybutyl side chain.

The Trifluoromethyl (-CF₃) Group: As a strong electron-withdrawing group, it is a deactivator and a meta-director. chegg.com It makes electrophilic attack on the ring slower than on benzene and directs incoming electrophiles to the positions meta to itself (C3 and C5).

The 4-Hydroxybutyl (- (CH₂)₄OH) Group: This is an alkyl group, which is an electron-donating group through a weak inductive effect (+I effect). It is therefore an activator and an ortho-, para-director.

The substitution will occur preferentially at the positions that are meta to the strongly deactivating -CF₃ group. These positions (C3 and C5) are also ortho to the weakly activating alkyl group. The directing effects of the two groups are therefore reinforcing in this case, both favoring substitution at the C3 and C5 positions. The final product of a monosubstitution reaction would be a mixture of 2-substituted and 6-substituted-4-(4-(trifluoromethyl)phenyl)butan-1-ol (using IUPAC numbering for the substituted butanol, the substitution on the ring occurs at the positions ortho to the butanol chain).

Reactivity in Electrophilic Aromatic Substitution (implied by synthesis via Friedel-Crafts)

While the synthesis of this compound can be envisioned through a Friedel-Crafts type reaction, the reactivity of its aromatic ring towards further electrophilic aromatic substitution (EAS) is significantly influenced by the trifluoromethyl (-CF3) substituent. The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com This property has two major consequences for EAS reactions:

Ring Deactivation: The -CF3 group withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. This deactivating effect means that reactions like nitration, halogenation, or further Friedel-Crafts alkylation/acylation require harsher conditions compared to unsubstituted benzene. youtube.com

meta-Direction: The electron-withdrawing nature of the -CF3 group directs incoming electrophiles to the meta position. This can be explained by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the -CF3 group. This arrangement is highly destabilized by the adjacent electron-withdrawing group. In contrast, attack at the meta position ensures that the positive charge is never located on this carbon, resulting in a more stable intermediate relative to the ortho and para pathways. youtube.com Therefore, the meta-substituted product is favored.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Example | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|---|

| Alkyl | -CH₃ | Electron-Donating (Inductive) | Activating | ortho, para |

| Hydroxyl | -OH | Electron-Donating (Resonance) | Strongly Activating | ortho, para |

| Halogen | -Cl, -Br | Electron-Withdrawing (Inductive) | Deactivating | ortho, para |

| Nitro | -NO₂ | Electron-Withdrawing (Resonance & Inductive) | Strongly Deactivating | meta |

| Trifluoromethyl | -CF₃ | Strongly Electron-Withdrawing (Inductive) | Strongly Deactivating | meta |

This table provides a comparative overview of how different functional groups, including the trifluoromethyl group, influence the outcome of electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is a reaction pathway typically reserved for aromatic rings that are "electron-poor." wikipedia.org The presence of at least one strong electron-withdrawing group is a prerequisite for this reaction to proceed via the common addition-elimination (SNAr) mechanism. wikipedia.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the aromatic ring. wikipedia.orgyoutube.com

The trifluoromethyl group in this compound serves as such an electron-withdrawing group. For an SNAr reaction to occur, a suitable leaving group (typically a halide) must also be present on the ring, positioned ortho or para to the electron-withdrawing substituent. wikipedia.org While this compound itself does not possess a leaving group on the aromatic ring, its structure provides the necessary electronic activation. If a derivative, such as 1-chloro-4-(4-(trifluoromethyl)phenyl)benzene, were subjected to a strong nucleophile, the -CF3 group at the para position would effectively stabilize the Meisenheimer intermediate, facilitating the substitution.

The general mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized negative charge (the Meisenheimer complex). The -CF3 group helps delocalize this charge.

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.

Table 2: General Requirements for SNAr Reactions

| Requirement | Description | Role in 4-(4-(CF₃)phenyl)butan-1-ol Context |

|---|---|---|

| Substrate | Aromatic ring must contain a good leaving group (e.g., -F, -Cl, -Br, -NO₂). | The parent compound lacks a leaving group, but a halogenated analog would be a suitable substrate. |

| Activation | At least one strong electron-withdrawing group (ortho or para to the leaving group). | The -CF₃ group provides strong activation. |

| Nucleophile | A strong nucleophile is typically required (e.g., RO⁻, NH₂, RS⁻). | Various nucleophiles could potentially react with an appropriately substituted derivative. |

This table outlines the key components necessary for a successful nucleophilic aromatic substitution reaction, contextualizing them for derivatives of the title compound.

Role as a Precursor in Advanced Organic Reactions

The true synthetic utility of this compound lies in its capacity to be transformed into other key intermediates, expanding its application in the construction of more complex molecules.

Utility in Michael Addition and Condensation Reactions

The alcohol functional group in this compound does not directly participate in Michael additions or aldol-type condensation reactions. However, it serves as a ready precursor to carbonyl compounds that are central to these transformations.

Mild oxidation of the primary alcohol yields the corresponding aldehyde, 4-(4-(trifluoromethyl)phenyl)butanal. More vigorous oxidation would produce the carboxylic acid. A related and synthetically useful transformation would be the oxidation to a ketone such as 4-(4-(trifluoromethyl)phenyl)butan-2-one, which is a known compound. bldpharm.com

This ketone is an ideal starting material for generating an enolate nucleophile. libretexts.org Treatment with a suitable base (e.g., lithium diisopropylamide, LDA) will selectively deprotonate the α-carbon, forming an enolate. This enolate can then act as a nucleophile in several key carbon-carbon bond-forming reactions:

Michael Addition: The enolate can attack an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate or 1,4-addition. masterorganicchemistry.com This reaction is a powerful tool for forming 1,5-dicarbonyl compounds, which are versatile synthetic intermediates.

Aldol (B89426) Condensation: The enolate can react with another carbonyl compound (an aldehyde or ketone) in an aldol addition, followed by dehydration (condensation) to form an α,β-unsaturated carbonyl product.

The trifluoromethylphenyl moiety remains intact during these transformations, allowing for the incorporation of this valuable structural motif into larger, more complex molecular frameworks.

Table 3: Potential Michael Acceptors for Reaction with Derived Enolates

| Class of Michael Acceptor | General Structure | Example |

|---|---|---|

| α,β-Unsaturated Ketones | R-CO-CH=CH-R | Methyl vinyl ketone |

| α,β-Unsaturated Esters | R-O-CO-CH=CH-R | Ethyl acrylate (B77674) |

| α,β-Unsaturated Nitriles | N≡C-CH=CH-R | Acrylonitrile |

| Nitroalkenes | O₂N-CH=CH-R | β-Nitrostyrene |

This table lists common electrophiles used in Michael addition reactions, which could be employed with nucleophiles derived from this compound.

Conversion to Key Building Blocks for Complex Molecular Architectures

The functional handles of this compound allow for its conversion into a variety of useful synthetic building blocks.

Oxidation Products: As previously noted, oxidation of the primary alcohol provides access to 4-(4-(trifluoromethyl)phenyl)butanal and 4-(4-(trifluoromethyl)phenyl)butanoic acid. The aldehyde is a precursor for Wittig reactions and reductive aminations, while the carboxylic acid can be used to form amides, esters, and acid chlorides.

Halogenated Derivatives: The hydroxyl group can be readily substituted with a halogen. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 1-chloro-4-(4-(trifluoromethyl)phenyl)butane or 1-bromo-4-(4-(trifluoromethyl)phenyl)butane, respectively. These alkyl halides are excellent electrophiles for forming carbon-carbon or carbon-heteroatom bonds via SN2 reactions or in the formation of organometallic reagents like Grignard reagents.

Intramolecular Cyclization: The parent compound, 4-phenyl-1-butanol, is known to undergo intramolecular cyclization in the presence of strong acid to yield tetralin. chemicalbook.com By analogy, this compound could undergo an intramolecular Friedel-Crafts alkylation. Protonation of the alcohol, followed by loss of water, would generate a carbocation that could attack the aromatic ring to form 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene. Although the deactivating -CF3 group would make this reaction more challenging than for the unsubstituted analog, it represents a direct pathway to a complex, fused-ring system.

Table 4: Synthetic Building Blocks Derived from this compound

| Derived Building Block | Reagents for Synthesis | Potential Subsequent Reactions |

|---|---|---|

4-(4-(CF₃)phenyl)butanal |

PCC, DMP | Wittig reaction, Reductive amination, Aldol condensation |

4-(4-(CF₃)phenyl)butanoic acid |

CrO₃, KMnO₄ | Amide coupling, Esterification, Acyl halide formation |

1-Bromo-4-(4-(CF₃)phenyl)butane |

PBr₃ | Grignard reagent formation, SN2 alkylation |

6-(CF₃)-tetralin |

H₂SO₄ or PPA (Polyphosphoric acid) | Further functionalization of the alicyclic or aromatic ring |

This table summarizes key molecular building blocks that can be synthesized from this compound and their potential applications in organic synthesis.

Derivatives and Analogs of 4 4 Trifluoromethyl Phenyl Butan 1 Ol: Synthetic Approaches and Chemical Exploration

Synthesis of Structurally Modified Analogs

The generation of analogs of 4-(4-(trifluoromethyl)phenyl)butan-1-ol is a cornerstone of its chemical exploration. Synthetic strategies are typically aimed at either altering the substitution pattern of the phenyl ring or modifying the functionality of the butanol side chain.

Modifying the phenyl ring of this compound allows for the fine-tuning of its electronic and steric properties. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring. beilstein-journals.org Synthetic approaches often involve starting with a pre-substituted trifluoromethylbenzene and then constructing the butanol side chain.

Common synthetic strategies include:

Friedel-Crafts Acylation: This classic method can be used to introduce the butanoyl chain onto an appropriately substituted benzene (B151609) ring, followed by reduction of the resulting ketone. For instance, reacting a substituted 1-bromo-4-(trifluoromethyl)benzene with 4-chlorobutanoyl chloride under Friedel-Crafts conditions, followed by reduction, can yield a variety of phenyl-substituted analogs.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Negishi coupling, provide a powerful means to introduce aryl or other functional groups. Starting with a bromo-substituted this compound, various boronic acids or organozinc reagents can be used to append new substituents. nih.gov

Direct Aromatic Substitution: While the trifluoromethyl group is strongly deactivating, directed ortho-metalation or specific catalytic methods can enable the introduction of additional substituents onto the phenyl ring.

| Substituent Position | Example Substituent | General Synthetic Method |

|---|---|---|

| Ortho to Butanol Chain | Iodo (-I) | Iodination of α,α,α-trifluoro-p-cresol followed by chain elongation. |

| Meta to Butanol Chain | Nitro (-NO2) | Nitration of a suitable precursor followed by side-chain synthesis. |

| Ortho to Butanol Chain | Amino (-NH2) | Reduction of a corresponding nitro-substituted analog. |

| Meta to Butanol Chain | Methoxy (-OCH3) | Starting from a methoxy-substituted trifluoromethylbenzene precursor. |

The butanol side chain offers a reactive handle, the primary alcohol, for a wide array of chemical transformations. These modifications can alter the compound's polarity, reactivity, and ability to engage in hydrogen bonding.

Key modifications include:

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde, 4-(4-(trifluoromethyl)phenyl)butanal, or further to the carboxylic acid, 4-(4-(trifluoromethyl)phenyl)butanoic acid, using standard oxidizing agents.

Esterification and Etherification: The hydroxyl group readily reacts with acyl chlorides or carboxylic acids to form esters, or with alkyl halides under basic conditions to form ethers. These reactions are useful for creating prodrugs or modifying solubility.

Conversion to Amines: The alcohol can be converted into an amine, such as 4-(4-(trifluoromethyl)phenyl)butan-1-amine. This is often achieved by converting the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source like ammonia (B1221849) or an azide (B81097) followed by reduction.

Introduction of Unsaturation: Dehydration of the alcohol can introduce a double bond into the butanyl chain, yielding butene analogs like 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol. nih.gov

| Modification | Resulting Functional Group | Typical Reagents |

|---|---|---|

| Oxidation | Aldehyde | Pyridinium chlorochromate (PCC) |

| Oxidation | Carboxylic Acid | Potassium permanganate (B83412) (KMnO4), Jones reagent |

| Esterification | Ester | Acetyl chloride, Benzoyl chloride |

| Amination | Amine | 1. TsCl, pyridine; 2. NaN3; 3. LiAlH4 |

| Halogenation | Butyl chloride/bromide | SOCl2, PBr3 |

Exploration of Isomeric and Homologous Fluorinated Butanols

The synthesis and study of isomers and homologs of this compound provide insight into the structure-property relationships of these fluorinated compounds. Isomers possess the same molecular formula but differ in the arrangement of atoms, while homologs have similar structures but differ in the length of the alkyl chain. wikipedia.orgwho.int

Positional Isomers: These include compounds where the hydroxyl group is located at a different position on the butan chain, such as 4-(4-(trifluoromethyl)phenyl)butan-2-ol, or where the entire butyl alcohol group is attached to a different position on the phenyl ring, for example, 1-(4-(trifluoromethyl)phenyl)butan-1-ol (B8740497). aobchem.com The synthesis of these isomers often requires different starting materials or strategic approaches. For example, 4-phenyl-2-butanol (B1222856) can be synthesized via the reaction of a phenylmethyl Grignard reagent with propylene (B89431) oxide. quora.com

Skeletal Isomers: These isomers have a different carbon backbone, such as isobutanol derivatives like 2-methyl-3-(4-(trifluoromethyl)phenyl)propan-1-ol. These are typically synthesized from branched starting materials.

Homologs: The synthesis of homologous series, such as 3-(4-(trifluoromethyl)phenyl)propan-1-ol (B62127) or 5-(4-(trifluoromethyl)phenyl)pentan-1-ol, is generally achieved by modifying the length of the carbon chain in the synthetic precursors, for example, by using different length halo-alkanoyl chlorides in a Friedel-Crafts reaction.

The different isomers of butanol (1-butanol, 2-butanol, isobutanol, and tert-butanol) serve as a basis for understanding the potential diversity in their phenylated and fluorinated analogs. wikipedia.orgthermofisher.com The steric hindrance introduced by the phenyl group can significantly influence the association properties and clustering of these molecules compared to their simpler aliphatic counterparts. acs.org

Incorporation into Novel Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of novel heterocyclic compounds. These ring systems are of significant interest in medicinal chemistry.

Pyrrolidines: The butanol derivative can be used to synthesize substituted pyrrolidines. For instance, converting the alcohol to an amine and then performing an intramolecular cyclization is a common strategy. Substituted pyrrolidine-2-carboxylic acids, used in treating certain diseases, can be synthesized using reagents like 4-phenyl-1-butanol. chemicalbook.com

Oxazolidinones: Chiral amino alcohol derivatives of the parent compound can be cyclized to form oxazolidinones. For example, an anti-α-(difluoromethyl)-β-amino alcohol has been demonstrated as a useful intermediate to synthesize difluoromethylated oxazolidinones. cas.cn

Pyrroloquinoxalines: The phenylamine portion of certain derivatives can undergo Pictet-Spengler-type reactions with aldehydes to construct fused heterocyclic systems like 4,5-dihydropyrrolo[1,2-a]quinoxalines. researchgate.net

Oxazaborolidines: Amino alcohol derivatives, such as those derived from the parent structure, can react with boron-containing reagents to form chiral oxazaborolidine catalysts, which are important in asymmetric synthesis. msu.edu

The synthesis often involves a multi-step sequence where the butanol side chain is first functionalized (e.g., to an amine or a diol) and then undergoes a cyclization reaction, often with another reagent that provides the additional atoms needed for the heterocyclic ring.

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, many of its most important derivatives are chiral, existing as enantiomers or diastereomers. The synthesis of single enantiomers is crucial, as different stereoisomers can have vastly different biological activities. nih.gov Asymmetric synthesis aims to produce a specific stereoisomer in high enantiomeric excess (ee).

Key strategies for the stereoselective synthesis of chiral derivatives include:

Asymmetric Reduction: A common approach to synthesizing chiral alcohols like 1-(4-(trifluoromethyl)phenyl)butan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-(trifluoromethyl)phenyl)butan-1-one. This is often accomplished using chiral catalysts such as those based on ruthenium-BINAP systems or enzymes like alcohol dehydrogenases (ADHs).

Chiral Catalysts in C-C Bond Formation: Enantioselective Friedel-Crafts reactions using chiral Lewis acid catalysts can be employed to create chiral centers during the alkylation of pyrroles or indoles with β-trifluoromethylated acrylates. rsc.org

Nucleophilic Addition to Carbonyls: The stereoselective addition of nucleophiles to aldehydes or ketones is a fundamental method. The addition of the Ruppert-Prakash reagent (TMSCF3) to β-keto-oximes derived from natural monoterpenoids proceeds stereoselectively to create chiral trifluoromethylated amino alcohols. mdpi.com

Enzymatic Resolution: Racemic mixtures of chiral alcohols, such as racemic 4-phenyl-2-butanol, can be resolved using enzymes. For example, a one-pot enzymatic cascade involving alcohol dehydrogenases and transaminases can convert a racemic alcohol into a single enantiomer of the corresponding chiral amine. nih.gov This highlights how biocatalysis can be used to produce enantiopure (S)- or (R)-4-phenylbutan-2-amine from the racemic alcohol. nih.gov

The development of these stereoselective methods is a highly active area of research, driven by the demand for enantiomerically pure compounds. cas.cnnih.gov

Spectroscopic and Analytical Characterization Techniques for 4 4 Trifluoromethyl Phenyl Butan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. For 4-(4-(trifluoromethyl)phenyl)butan-1-ol, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic region typically shows two distinct doublets, a pattern indicative of a 1,4-disubstituted (para) benzene (B151609) ring. The protons on the phenyl ring ortho to the trifluoromethyl group are deshielded compared to those meta to it. The aliphatic portion of the molecule, the butanol chain, displays signals for the four methylene (B1212753) groups and the hydroxyl proton. The methylene group adjacent to the hydroxyl function (C1) is observed as a triplet, as is the methylene group attached to the phenyl ring (C4). The two central methylene groups (C2 and C3) appear as overlapping multiplets. The hydroxyl proton typically presents as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -CF₃) | ~7.5-7.6 | Doublet (d) |

| Aromatic H (meta to -CF₃) | ~7.3-7.4 | Doublet (d) |

| -CH₂OH (H-1) | ~3.7 | Triplet (t) |

| Ar-CH₂- (H-4) | ~2.7 | Triplet (t) |

| -CH₂-CH₂- (H-2, H-3) | ~1.6-1.9 | Multiplet (m) |

Note: Data is inferred from spectral data of similar compounds such as (S)-4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one and various phenylbutanol derivatives. rsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. In the spectrum of this compound, distinct signals are expected for each of the 11 carbon atoms. The trifluoromethyl (CF₃) group's carbon appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons show signals in the typical downfield region (120-150 ppm), with the carbon atom directly bonded to the CF₃ group (C-4') appearing as a quartet and the ipso-carbon (C-1') being significantly deshielded. The chemical shifts of the butanol chain carbons are influenced by their proximity to the electronegative oxygen atom and the aromatic ring. rsc.orgdocbrown.info The carbon attached to the hydroxyl group (C-1) is the most deshielded among the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C F₃ | ~124 (q) |

| Aromatic C (C-1') | ~146 |

| Aromatic C (C-4') | ~129 (q) |

| Aromatic C (C-2', C-6') | ~129 |

| Aromatic C (C-3', C-5') | ~125 (q) |

| -C H₂OH (C-1) | ~62 |

| Ar-C H₂- (C-4) | ~35 |

| -CH₂-C H₂-CH₂OH (C-2) | ~32 |

Note: Data is inferred from spectral information for related compounds like 1-(4-(trifluoromethyl)phenyl)ethan-1-ol and butan-1-ol. rsc.orgdocbrown.infochemicalbook.com

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet in the region of -62 to -63 ppm. rsc.org This characteristic chemical shift confirms the presence of the trifluoromethyl group attached to the phenyl ring. The precise chemical shift is sensitive to the electronic environment, making ¹⁹F NMR a valuable tool for confirming the structure and purity of the compound and its derivatives. nih.gov Any change in the substitution pattern on the aromatic ring or modification of the butanol side chain in derivatives would lead to a discernible shift in the ¹⁹F NMR signal, providing crucial information for structural elucidation and for studying interactions with other molecules. biophysics.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₃F₃O), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is critical for unambiguous formula confirmation of the parent compound and any synthesized derivatives. rsc.orgrsc.org

Table 3: Calculated Exact Mass for HRMS Analysis

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatogram provides the retention time, a characteristic property useful for identification and purity assessment. The mass spectrometer fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of a water molecule (M-18), cleavage of the butyl chain, and fragmentation of the trifluoromethylphenyl group. nist.govspectrabase.com This fragmentation pattern provides definitive structural confirmation.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The presence of the hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic butane (B89635) chain are observed in the 2850-3000 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl (-CF₃) group typically appear in the range of 1000-1400 cm⁻¹, often as multiple strong bands. Aromatic C=C stretching vibrations are found around 1600 cm⁻¹, while the C-O stretching of the primary alcohol is located in the 1050-1260 cm⁻¹ region. mdpi.comresearchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Alcohol (-OH) |

| 2850-3000 | C-H Stretch (aliphatic/aromatic) | Butane chain & Phenyl ring |

| 1610 | C=C Stretch (aromatic) | Phenyl ring |

| 1000-1400 (strong) | C-F Stretch | Trifluoromethyl group (-CF₃) |

| 1050-1260 | C-O Stretch | Primary Alcohol |

This data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions due to the π-electron system of the benzene ring.

The substitution of the trifluoromethyl group on the phenyl ring can influence the absorption maxima (λ_max). Typically, a substituted benzene ring will exhibit a primary absorption band around 200-220 nm and a secondary, less intense band around 250-280 nm. The presence of the trifluoromethyl group, an electron-withdrawing group, can cause a slight shift in these absorption bands compared to unsubstituted benzene. The butanol chain, being a saturated alkyl group, does not significantly contribute to the UV absorption in this region. google.com

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Absorption Maximum (λ_max) | Electronic Transition | Chromophore |

| ~210 nm | π → π | Phenyl ring |

| ~265 nm | π → π | Phenyl ring |

This data is an estimation based on the UV-Vis spectra of similar aromatic compounds.

Chromatographic Methodologies

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. lbtu.lv For this compound, GC can be used to determine its purity and to separate it from starting materials, byproducts, and other impurities. The compound is volatilized and passed through a capillary column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification.

The choice of the GC column is critical. A non-polar or medium-polarity column is generally suitable for a compound of this nature. The operating conditions, such as injector temperature, oven temperature program, and detector type (commonly a Flame Ionization Detector or FID), would be optimized to achieve good separation. researchgate.net

Table 3: Hypothetical Gas Chromatography Parameters for this compound Analysis

| Parameter | Value |

| Column Type | DB-5 or equivalent (non-polar) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Retention Time | Dependent on exact conditions, but unique to the compound |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds, and determine the purity of a substance. beilstein-journals.org A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase (eluent).

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used as the mobile phase. The Rƒ value can be adjusted by changing the ratio of these solvents. rsc.org

Table 4: Typical Thin-Layer Chromatography Conditions for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Visualization | UV light (254 nm) and/or a chemical stain |

| Expected Rƒ Value | Dependent on the exact solvent system |

Column Chromatography for Purification and Purity Assessment

Column chromatography is a preparative technique used to purify chemical compounds from a mixture on a larger scale than TLC. orgsyn.orgnih.gov The principles are similar to TLC, with the stationary phase (typically silica gel) packed into a glass column. The crude mixture is loaded onto the top of the column, and the mobile phase is passed through the column to elute the components at different rates.

For the purification of this compound, a gradient elution is often employed, starting with a less polar solvent system (e.g., high hexane content) and gradually increasing the polarity (e.g., increasing ethyl acetate content). beilstein-journals.org Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 5: General Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 60-200 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

| Elution Order | Less polar impurities elute first, followed by the product, and then more polar impurities |

| Monitoring | Thin-Layer Chromatography (TLC) of collected fractions |

X-ray Crystallography for Absolute Structure Determination (as applied to related compounds)

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and stereochemistry, providing a definitive structural proof. While a specific crystal structure for this compound is not publicly available, the application of this technique to structurally related compounds containing the 4-(trifluoromethyl)phenyl moiety underscores its utility in confirming molecular architecture.

For instance, the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, a compound featuring the same substituted phenyl ring, has been determined from single-crystal X-ray data at 173 K. nih.gov This analysis revealed a triclinic crystal system with the space group P-1. nih.gov The study highlighted how intermolecular interactions, such as N—H⋯O hydrogen bonding and π-stacking of the aryl rings, influence the molecular conformation in the solid state. nih.gov The aryl rings were found to be tilted by approximately 60° relative to each other within the crystal structure. nih.gov

In another example, the crystal structure of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone was analyzed. nih.gov This compound, which also contains a trifluoromethyl group, crystallizes in the non-centrosymmetric space group P2₁2₁2₁. nih.gov The analysis detailed the twisting between the pentafluorophenyl and triazole rings, a result of steric hindrance from the trifluoromethyl group. nih.gov Such detailed conformational information is crucial for understanding structure-activity relationships and is obtainable only through X-ray diffraction studies.

These examples demonstrate that should this compound or its crystalline derivatives be subjected to single-crystal X-ray analysis, the resulting data would provide unambiguous proof of its covalent structure and stereochemistry. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Table 1: Crystallographic Data for a Related Compound: N-[4-(trifluoromethyl)phenyl]benzamide nih.gov

| Parameter | Value |

| Empirical Formula | C₁₄H₁₀F₃NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Temperature | 173 K |

| a (Å) | 5.5781 (3) |

| b (Å) | 8.8465 (5) |

| c (Å) | 12.3524 (7) |

| α (°) | 99.454 (2) |

| β (°) | 90.966 (2) |

| γ (°) | 94.629 (2) |

| Volume (ų) | 599.42 (6) |

| Z | 2 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as nitrogen and sulfur) in a sample. This method is crucial for confirming the elemental composition of a newly synthesized compound and verifying its purity. The experimentally determined percentages of each element are compared against the calculated theoretical values based on the compound's proposed molecular formula.

For a compound like this compound, with the molecular formula C₁₁H₁₃F₃O, elemental analysis provides a direct way to confirm that the empirical formula is consistent with the expected structure. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (Carbon, Hydrogen, Fluorine, and Oxygen).

While specific experimental data for this compound is not provided in the search results, the utility of this technique is highlighted in the characterization of novel, related substances. For example, the structures of newly synthesized 4-[3,5-bis(trifluoromethyl)phenyl]-6-(substituted phenyl)-1,6-dihydropyrimidine-2-thiol derivatives were confirmed in part by elemental analysis. ijprs.com This underscores the routine and essential nature of this analysis in synthetic chemistry to validate the identity of a target molecule.

The process typically involves the high-temperature combustion of a small, precisely weighed sample. The combustion products (e.g., CO₂, H₂O) are collected and measured, allowing for the calculation of the original elemental percentages. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's assigned molecular formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 60.54% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.99% |

| Fluorine | F | 18.998 | 3 | 56.994 | 26.11% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.33% |

| Total | 218.218 | 100.00% |

Computational Chemistry and Theoretical Studies of 4 4 Trifluoromethyl Phenyl Butan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to understand molecular structure and properties.

Electronic Structure Investigations

These investigations focus on the distribution and energy of electrons within the molecule, which are key to determining its chemical reactivity.

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule.researchgate.netwalisongo.ac.idIt is color-coded to indicate different regions of electrostatic potential.researchgate.netTypically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are prone to nucleophilic attack.scienceopen.comFor 4-(4-(trifluoromethyl)phenyl)butan-1-ol, an MEP map would highlight the electronegative oxygen atom of the alcohol and the fluorine atoms as regions of negative potential, and the hydrogen atom of the alcohol group as a region of positive potential, thereby predicting the most probable sites for intermolecular interactions.researchgate.net

While the principles and methodologies are well-established, the specific data and detailed findings from these analyses for this compound are not currently available in the searched scientific literature.

Spectroscopic Property Prediction and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation, and computational methods have become indispensable for predicting and interpreting NMR spectra. nih.gov Density Functional Theory (DFT) is the most common ab initio technique used for this purpose, often employing the Gauge-Including Atomic Orbital (GIAO) method to calculate nuclear magnetic shielding tensors. ruc.dk

The standard workflow for predicting the ¹H and ¹³C NMR spectra of this compound involves several steps:

Conformational Search: For a flexible molecule like this, multiple low-energy conformers exist. A thorough conformational search is performed, and the geometry of each significant conformer is optimized.

Shielding Calculation: For each optimized conformer, the magnetic shielding constants (σ) are calculated, typically using a DFT functional like B3LYP or WP04 and a suitable basis set (e.g., 6-311++G(2d,p)). github.iorsc.org The use of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately simulating experimental conditions. ruc.dk

Boltzmann Averaging: The calculated shielding constants for each nucleus are averaged across all conformers, weighted by their Boltzmann population at the relevant temperature.

Linear Scaling and Referencing: The final predicted chemical shifts (δ) are obtained by referencing the Boltzmann-averaged shielding constants (σ_avg) to the shielding constant of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory, often using a linear regression equation (δ_pred = m * σ_avg + b) to correct for systematic errors. ruc.dk

For this compound, DFT-GIAO calculations are particularly valuable for:

Assigning Aromatic Signals: The electron-withdrawing -CF3 group desymmetrizes the aromatic signals. Protons and carbons ortho to the butanol chain will have different chemical shifts from those ortho to the -CF3 group. Calculations can definitively assign these signals.

Predicting ¹⁹F and ¹³C of the -CF3 Group: The chemical shifts of the fluorine atoms and the quaternary carbon of the trifluoromethyl group are highly sensitive to their electronic environment. nih.gov

Resolving Aliphatic Signals: The four distinct methylene (B1212753) groups (-CH₂-) in the butanol chain can be unambiguously assigned.

Recent advancements integrate DFT calculations with machine learning models to improve prediction accuracy, achieving mean absolute errors (MAE) of less than 0.1 ppm for ¹H shifts in some cases. nih.govgithub.io

| Atom/Group | Predicted δ (ppm) - Hypothetical | Experimental δ (ppm) - Typical |

| Aromatic H (ortho to alkyl) | 7.25 | 7.23 |

| Aromatic H (ortho to CF3) | 7.55 | 7.58 |

| -CH₂(α to ring) | 2.72 | 2.70 |

| -CH₂(β to ring) | 1.80 | 1.78 |

| -CH₂(γ to ring) | 1.65 | 1.63 |

| -CH₂OH (δ to ring) | 3.68 | 3.65 |

| -OH | 1.55 | 1.54 |

| Aromatic C (ipso-alkyl) | 146.2 | 146.5 |

| Aromatic C (ipso-CF3) | 129.0 (q) | 128.8 (q) |

| CF₃ (¹³C) | 125.1 (q) | 124.9 (q) |

This table shows a hypothetical correlation between predicted and typical experimental NMR chemical shifts for illustrative purposes. The 'q' denotes a quartet splitting pattern due to C-F coupling.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating complex reaction mechanisms at the molecular level. By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, locate transition state (TS) structures, and calculate activation energy barriers, providing insights that are often inaccessible through experimental means alone. montclair.edursc.org For this compound, computational modeling could be used to investigate various transformations, such as its synthesis, oxidation, or dehydration.

A common approach involves using DFT methods (e.g., M06-2X or B3LYP functionals with an appropriate basis set) to study a proposed reaction pathway. mdpi.com For example, consider the acid-catalyzed dehydration of this compound to form various alkene isomers. The mechanism would likely involve:

Protonation of the Hydroxyl Group: The alcohol oxygen is protonated by an acid catalyst to form a good leaving group (H₂O).

Formation of a Carbocation: The C-O bond breaks, and water departs, leading to the formation of a secondary carbocation. The stability of this intermediate is crucial for the reaction rate.

Rearrangement (Hydride Shift): The initial secondary carbocation could potentially rearrange via a 1,2-hydride shift to form a more stable carbocation, if one is accessible.

Deprotonation: A base (e.g., water) removes a proton from a carbon adjacent to the carbocation, forming a double bond.

Computational modeling can calculate the relative energies of all reactants, intermediates, transition states, and products. rsc.org This allows for the determination of the rate-limiting step (the one with the highest activation barrier) and the prediction of the major product based on the most favorable (lowest energy) reaction pathway. The strong electron-withdrawing nature of the trifluoromethylphenyl group would be expected to destabilize any carbocation intermediate formed on the benzylic carbon, thus influencing the regioselectivity of the elimination. rsc.org Computational studies can precisely quantify this electronic effect on the reaction's kinetics and thermodynamics. montclair.edu

| Reaction Step (Hypothetical Dehydration) | Calculated Activation Energy (ΔG‡, kcal/mol) | Description |

| Protonation of -OH | ~5-10 | Low-barrier initial activation step. |

| H₂O Departure (Carbocation Formation) | ~25-30 | Likely the rate-limiting step, involving C-O bond cleavage. |

| 1,2-Hydride Shift | ~3-5 | A possible low-barrier rearrangement to a more stable carbocation. |

| Deprotonation (Alkene Formation) | ~2-4 | Fast final step to yield the product. |

This table provides hypothetical activation energies for the steps in an acid-catalyzed dehydration reaction to illustrate the insights gained from computational modeling.

Structure-Reactivity Relationships in Fluorinated Organic Systems

The introduction of fluorine atoms, particularly a trifluoromethyl (-CF3) group, into an organic molecule dramatically alters its physical, chemical, and biological properties. rsc.orgsolvay.com Understanding the structure-reactivity relationships in fluorinated systems like this compound is crucial for designing new molecules and predicting their chemical behavior. nih.gov

The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect (-I effect). This has several key consequences for the reactivity of this compound compared to its non-fluorinated analog, 4-phenylbutan-1-ol:

Acidity of the Hydroxyl Group: The inductive pull of the -CF3 group, transmitted through the phenyl ring and the alkyl chain, polarizes the O-H bond. This increases the acidity of the hydroxyl proton, meaning this compound will have a lower pKa than 4-phenylbutan-1-ol.

Reactivity of the Aromatic Ring: The electron-deficient nature of the trifluoromethyl-substituted phenyl ring makes it significantly less susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) and more prone to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. acs.org

Oxidation of the Alcohol: The electron-withdrawing group can influence the rate of oxidation of the primary alcohol to an aldehyde or carboxylic acid. The precise effect depends on the mechanism of the specific oxidation reaction.

Nucleophilicity of the Oxygen: The electron density on the hydroxyl oxygen is reduced, making it a weaker nucleophile compared to the oxygen in the non-fluorinated counterpart.

Quantitative Structure-Activity Relationship (QSAR) studies often correlate molecular descriptors (e.g., electronic parameters like Hammett constants, steric parameters, hydrophobicity) with chemical reactivity or biological activity. nih.govnih.gov For this compound, the -CF3 group imparts high lipophilicity and metabolic stability, properties that are highly sought after in medicinal chemistry and agrochemistry. nih.gov The combination of the flexible butanol chain and the rigid, electronically distinct aromatic group creates a molecule with unique potential for molecular recognition and specific chemical interactions. The unique reactivity imparted by fluorine substitution allows for chemical transformations that may not be feasible with non-fluorinated analogs. rsc.orgnih.gov

| Property | 4-Phenylbutan-1-ol (Non-fluorinated) | This compound | Rationale for Difference |

| pKa (Alcohol) | ~16-17 | ~15-16 | Strong -I effect of -CF3 group increases acidity. |

| Aromatic Ring Electron Density | Normal (Slightly Activated) | Significantly Reduced | Powerful electron-withdrawing nature of -CF3. |

| Rate of Electrophilic Substitution | Moderate | Very Slow | Deactivation of the aromatic ring by the -CF3 group. |

| Lipophilicity (logP) | ~2.3 | ~3.5 | Fluorine substitution significantly increases lipophilicity. |

This table provides a comparative analysis with estimated values to highlight the structure-reactivity differences imparted by the trifluoromethyl group.

Advanced Applications in Organic Synthesis and Materials Science